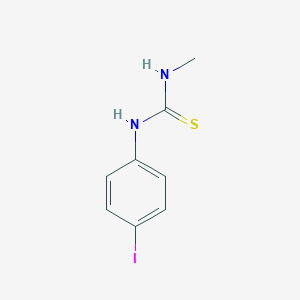![molecular formula C20H18N2O4 B183345 N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide CAS No. 6126-98-3](/img/structure/B183345.png)
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide, commonly known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal applications. MPAC is a furan-based derivative of a phenylacetyl-amino compound and is known for its anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of MPAC is not fully understood. However, it is believed that MPAC exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB. MPAC has also been found to modulate the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemische Und Physiologische Effekte
MPAC has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MPAC has also been shown to improve the histological changes associated with inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPAC has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. MPAC is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, MPAC has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration, which can affect the biological activity of the compound. MPAC also has poor bioavailability and requires high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research on MPAC. One direction is to investigate the potential of MPAC as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the mechanism of action of MPAC and to identify its molecular targets. Additionally, the development of new formulations and delivery methods for MPAC may improve its bioavailability and therapeutic efficacy. Finally, the safety and toxicity of MPAC need to be thoroughly evaluated before it can be considered for clinical use.
Synthesemethoden
The synthesis of MPAC involves the reaction of 2-phenylacetyl chloride with 2-amino-4-methoxyphenol in the presence of triethylamine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is purified using column chromatography, and the yield of MPAC is about 70%. The synthesis method of MPAC is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
MPAC has been extensively studied for its potential biological and medicinal applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. MPAC has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Eigenschaften
CAS-Nummer |
6126-98-3 |
|---|---|
Produktname |
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-25-18-13-15(21-19(23)12-14-6-3-2-4-7-14)9-10-16(18)22-20(24)17-8-5-11-26-17/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
VRNNTOYEOBJJEW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



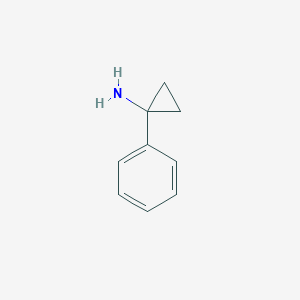
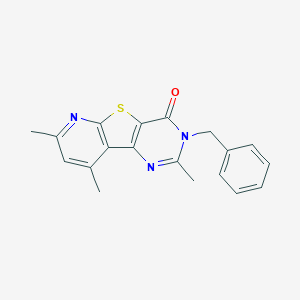
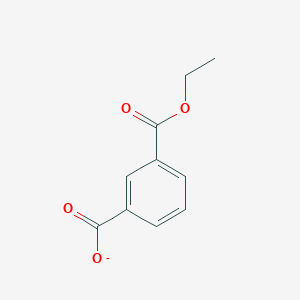
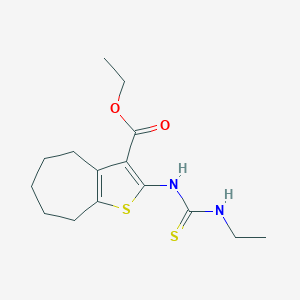
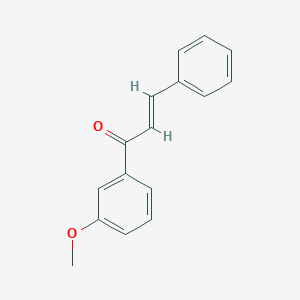
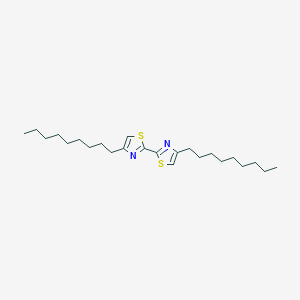
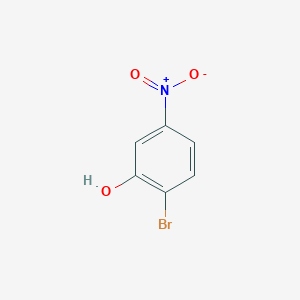
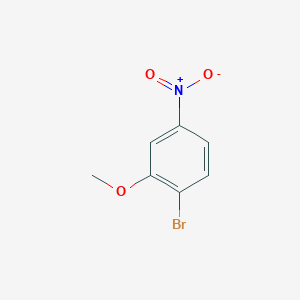
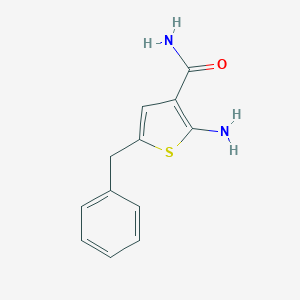
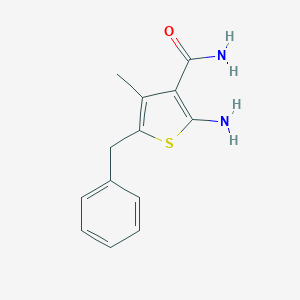
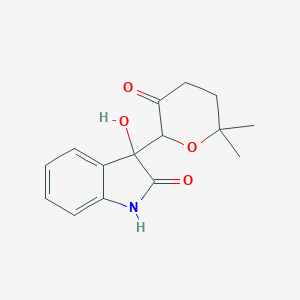
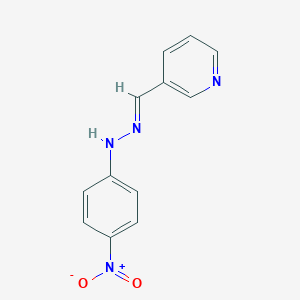
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
